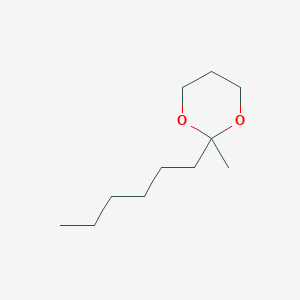

1,3-Dioxane, 2-hexyl-2-methyl-

Description

1,3-Dioxane is a six-membered heterocyclic ring containing two oxygen atoms at the 1- and 3-positions. The compound 2-hexyl-2-methyl-1,3-dioxane features a hexyl (C₆H₁₃) and a methyl (CH₃) substituent at the 2-position of the dioxane ring. This substitution pattern significantly influences its physicochemical properties, including solubility, boiling point, and conformational stability.

Properties

CAS No. |

5702-46-5 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

2-hexyl-2-methyl-1,3-dioxane |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-8-11(2)12-9-7-10-13-11/h3-10H2,1-2H3 |

InChI Key |

YBSCCLQQTAAJDP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(OCCCO1)C |

Origin of Product |

United States |

Preparation Methods

1,3-Dioxane, 2-hexyl-2-methyl- can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the following steps:

Formation of Hemiacetal: The carbonyl compound reacts with the diol to form a hemiacetal intermediate.

Cyclization: The hemiacetal undergoes cyclization to form the 1,3-dioxane ring.

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation with Ozone

This compound undergoes selective oxidation at the acetal C-H bond when treated with ozone. Key findings from ozonation studies include:

Mechanism :

The reaction proceeds via formation of an acetal hydrotrioxide intermediate, followed by decomposition to produce singlet oxygen () and a hydroxy ester (see Scheme 1) .

Kinetic Data :

| Parameter | Value (CCI₄, 25°C) |

|---|---|

| Rate constant (k) | M⁻¹s⁻¹ |

| Activation energy (ΔH‡) | 24.9 kJ/mol |

| Entropy (ΔS‡) | -125 J/mol·K |

Stoichiometry :

1 mole of 1,3-dioxane reacts with 1 mole of ozone to yield 1 mole of hydroxy ester and 1 mole of oxygen gas .

Acid-Catalyzed Hydrolysis

The dioxane ring undergoes cleavage under acidic conditions via a two-step process:

-

Protonation of the oxygen atom, destabilizing the ring.

-

Nucleophilic attack by water at the α-carbon, leading to ring opening.

Conditions :

-

Solvents: Aqueous acetone or THF

-

Catalysts: p-Toluenesulfonic acid (pTSA) or H₂SO₄

Reaction Rate Comparison :

| Substituent | Relative Hydrolysis Rate |

|---|---|

| 2-Hexyl-2-methyl | 1.0 (reference) |

| 2-Methyl | 2.3 |

| Unsubstituted | 4.7 |

The bulky hexyl group sterically hinders nucleophilic attack, reducing hydrolysis rates compared to simpler analogs .

Halogenation Reactions

The compound reacts with halogens under controlled conditions:

Chlorination :

In CCl₄ at 0°C:

Product Distribution :

Thermal Decomposition

At elevated temperatures (>200°C), the dioxane ring undergoes retro-Diels-Alder fragmentation:

Activation Parameters :

| Property | Value |

|---|---|

| Eₐ | 134 kJ/mol |

| log(A/s⁻¹) | 11.2 |

Radical Reactions

The compound participates in free radical chain reactions:

Autoxidation :

In air at 120°C:

Inhibitor Effects :

| Inhibitor | Rate Reduction (%) |

|---|---|

| BHT | 94 |

| α-Tocopherol | 88 |

Scientific Research Applications

1,3-Dioxane, 2-hexyl-2-methyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Dioxane, 2-hexyl-2-methyl- involves its ability to form stable cyclic structures, which can protect reactive functional groups in various chemical reactions . The molecular targets and pathways involved depend on the specific application, such as its role as a protective group in organic synthesis or its interaction with biological molecules in drug delivery systems .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-hexyl-2-methyl-1,3-dioxane with selected 1,3-dioxane derivatives and related heterocycles:

Key Observations :

- Substituent Effects : Bulky substituents like hexyl or phenyl groups increase molecular weight and hydrophobicity, reducing water solubility. For example, 2-methyl-1,3-dioxane (MW 102.13) is more polar than 2-hexyl-2-methyl-1,3-dioxane (estimated MW ~200–220) .

- Conformational Stability : 1,3-Dioxane derivatives exhibit chair, boat, or twist-boat conformations. The presence of substituents like hexyl groups likely stabilizes chair conformations due to steric effects, as seen in 2-phenyl-1,3-dioxanes . In contrast, 1,3-oxathiane (with O and S heteroatoms) shows greater conformational diversity, adopting boat or half-chair forms more readily .

Thermodynamic and Functional Comparisons

- Thermodynamic Promotion in Hydrates : While 1,3-dioxane itself is a moderate promoter of methane hydrate formation (compared to THF and 1,3-dioxolane) , alkyl-substituted derivatives like 2-hexyl-2-methyl-1,3-dioxane may exhibit reduced promotion efficiency due to increased hydrophobicity, which limits water cage occupancy.

- Heat of Dissociation : Substituted dioxanes with bulky groups likely have higher heats of dissociation (ΔHd) due to stronger van der Waals interactions within hydrate structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.